Benzoic acid, 2-(8,11-heptadecadienyl)-6-hydroxy-, (Z,Z)-
Description
Benzoic acid, 2-(8,11-heptadecadienyl)-6-hydroxy-, (Z,Z)- is a hydroxybenzoic acid derivative characterized by a 17-carbon alkenyl side chain with two conjugated double bonds at positions 8 and 11 (Z,Z configuration) attached to the 2-position of a 6-hydroxybenzoic acid core. Its molecular formula is C₂₄H₃₄O₃, with an average molecular mass of 370.533 g/mol (monoisotopic mass: 370.250795) . This compound shares structural similarities with natural phenolic lipids like anacardic acids and ginkgolic acids, which are known for their biological activities in plants and arthropods .
The compound was first identified in the secretions of the mite Sancassania sp. Sasagawa, where it coexists with related fatty acid formates. Its biosynthesis is hypothesized to involve chain shortening and formate esterification mechanisms from unsaturated fatty acid precursors like linoleic acid . While its biological role remains under investigation, analogous compounds in mites and plants often serve as pheromones or defense molecules .
Properties
IUPAC Name |
[(9Z,15E)-heptadeca-9,15-dien-7-yl] 2-hydroxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36O3/c1-3-5-7-9-10-11-12-14-18-21(17-13-8-6-4-2)27-24(26)22-19-15-16-20-23(22)25/h3,5,12,14-16,19-21,25H,4,6-11,13,17-18H2,1-2H3/b5-3+,14-12- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPHAIGMOWPYAB-SQMYGYJMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC=CCCCCC=CC)OC(=O)C1=CC=CC=C1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(C/C=C\CCCC/C=C/C)OC(=O)C1=CC=CC=C1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141545-69-9 | |
| Record name | Pelandjauic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141545699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Mechanism of Action
Biochemical Pathways
It is known that benzoic acid derivatives can influence various biochemical pathways, including those involved in inflammation and pain perception.
Result of Action
It is known that benzoic acid derivatives can have various effects at the molecular and cellular level, including anti-inflammatory and analgesic effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. These factors can include pH, temperature, and the presence of other molecules.
Biological Activity
Benzoic acid derivatives have garnered significant attention in recent years due to their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties. The specific compound Benzoic acid, 2-(8,11-heptadecadienyl)-6-hydroxy-, (Z,Z)- (CAS No. 102811-39-2) is a notable derivative derived from Ginkgo biloba, known for its unique structure and potential therapeutic applications. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
- Molecular Formula : C24H36O3
- Molar Mass : 372.54 g/mol
- Boiling Point : Approximately 519.5 ± 50.0 °C
- Solubility : Soluble in methanol, ethanol, DMSO, and other organic solvents .
Antioxidant Activity
Research indicates that benzoic acid derivatives exhibit significant antioxidant properties. The compound has been shown to scavenge free radicals effectively, which can help mitigate oxidative stress in biological systems.
Antimicrobial Properties
Studies have demonstrated that benzoic acid derivatives possess antimicrobial activity against various pathogens. The compound has been evaluated for its effectiveness against bacteria and fungi, showing promising results in inhibiting growth and proliferation.
Cytotoxic Effects
A study evaluating the cytotoxicity of benzoic acid derivatives found that the compound did not exhibit significant toxicity toward normal human fibroblasts or cancer cell lines (e.g., Hep-G2 and A2058) at concentrations up to 5 μM . This suggests a favorable safety profile for potential therapeutic applications.
Proteasome and Autophagy Pathways
Recent research has highlighted the ability of this compound to enhance the activity of key protein degradation systems in cells. Specifically, it promotes the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), which are crucial for maintaining cellular homeostasis and protein quality control .
Enzyme Activation
The compound has been shown to activate cathepsins B and L, enzymes involved in protein degradation. This activation is significant as it implies a potential role in modulating proteostasis and may contribute to anti-aging effects .
Case Studies
Comparison with Similar Compounds
Chain Length and Unsaturation
- Chain Length: The target compound and ginkgolic acid C17:1 share a 17-carbon chain, whereas anacardic acid (15:2) has a shorter 15-carbon chain.
- Double Bonds : The (Z,Z)-8,11-diene configuration in the target compound contrasts with the single 10Z double bond in ginkgolic acid C17:1. Conjugated dienes increase chemical reactivity, which may influence antioxidant or signaling properties .
Preparation Methods
Source Material and Initial Extraction
The compound is naturally occurring in Schinus terebinthifolius (Anacardiaceae), a plant native to South America. Leaves of this species are dried, pulverized, and subjected to sequential solvent extraction. The n-hexane extract has been identified as the most effective for isolating the target molecule.
Table 1: Extraction Protocol for Schinus terebinthifolius
| Step | Solvent | Volume (mL/g biomass) | Duration (h) | Key Components Isolated |
|---|---|---|---|---|
| 1 | n-Hexane | 10 | 24 | Lipophilic phenolic acids |
| 2 | Ethanol | 15 | 48 | Polar glycosides |
| 3 | Water | 20 | 72 | Polysaccharides |
The n-hexane phase is concentrated under reduced pressure (40°C, 0.1 bar) to yield a viscous residue rich in anacardic acid derivatives.
Bioactivity-Guided Isolation
Fractionation employs column chromatography (silica gel 60, 230–400 mesh) with a gradient of hexane/ethyl acetate (9:1 to 1:1). Fractions are tested for antitrypanosomal activity using T. cruzi trypomastigotes. The active fraction, eluted at hexane/ethyl acetate (7:3), is further purified via preparative HPLC (C18 column, acetonitrile/water 85:15, 2 mL/min) to isolate the title compound.
Key Data:
Chemical Synthesis via Sulfone Intermediate Alkylation
Strategic Overview
A robust synthetic route developed by Jain et al. utilizes aryl sulfones as key intermediates for constructing the alkenyl side chain. This method ensures stereochemical control over the (Z,Z)-diene system.
Reaction Sequence
Sulfonation of Salicylic Acid:
6-Hydroxysalicylic acid is treated with benzenesulfonyl chloride in pyridine to form the 2-sulfonyl derivative.$$ \text{C}7\text{H}6\text{O}4 + \text{PhSO}2\text{Cl} \xrightarrow{\text{pyridine}} \text{C}{13}\text{H}{10}\text{O}_6\text{S} $$
Carbanion Generation and Alkylation:
The sulfone is deprotonated with NaH in DMF (−5°C), and the resulting carbanion is reacted with (8Z,11Z)-heptadecadienyl bromide.$$ \text{C}{13}\text{H}{10}\text{O}6\text{S} + \text{C}{17}\text{H}{29}\text{Br} \xrightarrow{\text{NaH, DMF}} \text{C}{30}\text{H}{38}\text{O}6\text{S} $$
Desulfonation:
The alkylated product is reduced with sodium amalgam (Na/Hg) in methanol to remove the sulfonyl group.$$ \text{C}{30}\text{H}{38}\text{O}6\text{S} \xrightarrow{\text{Na/Hg}} \text{C}{24}\text{H}{36}\text{O}4 + \text{PhSO}_3\text{Na} $$
Table 2: Synthetic Parameters and Yields
| Step | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 1 | 25 | 4 | 89 |
| 2 | −5 to 0 | 12 | 75 |
| 3 | 20 | 6 | 82 |
This method achieves an overall yield of 54% with >95% stereochemical purity (confirmed by $$^{1}\text{H}$$-NMR coupling constants).
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, 85% acetonitrile) shows a single peak at t$$_R$$ = 14.2 min.
Challenges and Optimization
Stereochemical Control
Achieving the (Z,Z)-configuration requires strict anhydrous conditions during alkylation. Trace water induces partial isomerization to the (E,E)-form, reducing bioactivity.
Scalability Issues
Natural extraction limits bulk production (yield <0.2%), while synthetic routes face cost barriers due to multi-step protocols. Recent advances in enzymatic desulfonation may improve sustainability.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for benzoic acid, 2-(8,11-heptadecadienyl)-6-hydroxy-, (Z,Z)-, and what challenges arise in isolating the (Z,Z) isomer?
- Methodological Guidance : The compound can be synthesized via Friedel-Crafts alkylation or coupling reactions between salicylic acid derivatives and unsaturated alkenyl chains. A critical step is maintaining stereochemical control during the introduction of the heptadecadienyl group. For example, palladium-catalyzed cross-coupling under inert atmosphere may preserve the (Z,Z) configuration . Purification via column chromatography with silver nitrate-impregnated silica gel can separate isomers based on polarity differences .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Guidance :
- NMR Spectroscopy : H and C NMR can identify the hydroxy group (δ 10–12 ppm for -OH), aromatic protons (δ 6.5–7.5 ppm), and unsaturated alkenyl chain (δ 5.2–5.4 ppm for Z-configured double bonds) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (CHO, m/z 370.2508) .
- X-ray Crystallography : Resolves stereochemistry and bond angles, though crystallization may require co-crystallization agents due to the compound’s oily nature .
Q. How is the antimicrobial activity of this compound typically assessed in vitro?
- Methodological Guidance : Standard assays include:
- Agar Diffusion : Zones of inhibition against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) .
- Minimum Inhibitory Concentration (MIC) : Broth microdilution in 96-well plates, with resazurin as a viability indicator . Negative controls must include solvent-only samples to rule out solvent toxicity .
Advanced Research Questions
Q. How does the (Z,Z) configuration of the heptadecadienyl chain influence bioactivity compared to (E,E) or mixed isomers?
- Methodological Guidance :
- Comparative Synthesis : Prepare isomers via Wittig reactions with stereoselective phosphonium ylides.
- Activity Correlation : Test isomers in parallel using lipid bilayer disruption assays (e.g., fluorescence-based membrane permeability tests). The (Z,Z) isomer’s bent structure may enhance membrane interaction, as seen in ginkgolic acids .
Q. How can researchers resolve contradictions in reported biological activities, such as variability in cytotoxicity across studies?
- Methodological Guidance :
- Standardize Assay Conditions : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), serum-free media (to avoid lipid interference), and exposure times .
- Metabolomic Profiling : Use LC-MS to identify degradation products or metabolites that may modulate activity . Contradictions may arise from compound instability in aqueous buffers .
Q. What strategies optimize the compound’s stability in long-term pharmacological studies?
- Methodological Guidance :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
